molecular formula C27H39NO B1295441 p-Heptyloxybenzylidene p-heptylaniline CAS No. 39777-22-5

p-Heptyloxybenzylidene p-heptylaniline

Cat. No. B1295441
CAS RN: 39777-22-5
M. Wt: 393.6 g/mol
InChI Key: UGRAHPUNPGQELT-UHFFFAOYSA-N
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Description

p-Heptyloxybenzylidene p-heptylaniline is a mesogenic compound, which means it is a material that exhibits mesophases (liquid crystalline phases) under certain temperature conditions. These materials are characterized by their ability to flow like a liquid but maintain some degree of order, as seen in crystalline solids. The studies on related compounds provide insights into the behavior of p-Heptyloxybenzylidene p-heptylaniline in various phases and under different conditions.

Synthesis Analysis

While the provided papers do not detail the synthesis of p-Heptyloxybenzylidene p-heptylaniline, they do discuss the thermal behavior and phase transitions of closely related compounds. These studies are essential for understanding the synthesis process as the thermal stability and phase behavior can influence the synthesis yield and purity of the compound.

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as N-(4-n-pentyloxybenzylidene)-4'-heptylaniline and N-(4-n-nonyloxybenzylidene)-4'-butylaniline, have been determined at room temperature . These structures provide a basis for understanding the molecular conformation and packing of p-Heptyloxybenzylidene p-heptylaniline. The molecular packing can differ significantly, with some compounds showing a tilted smectic-like layer structure, while others exhibit a more block-like arrangement with mesogenic units overlapping almost completely .

Chemical Reactions Analysis

The papers do not explicitly discuss chemical reactions involving p-Heptyloxybenzylidene p-heptylaniline. However, the phase transitions and thermal behavior of similar compounds can be indicative of the reactivity and stability of the compound . For instance, the presence of first-order transitions and the influence of additives like aerosils on these transitions can suggest how the compound might react under different thermal conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-Heptyloxybenzylidene p-heptylaniline can be inferred from the calorimetric and X-ray diffraction studies of similar compounds. For example, heptyloxybenzylidene butylaniline exhibits first-order nematic-isotropic, nematic-smectic A, and smectic C-crystal G transitions, as well as a mean-field second-order smectic A-smectic C transition . The influence of silica aerogels and aerosils on these transitions has been studied, showing that these additives can cause shifts and broadening of the transitions . X-ray diffraction studies have revealed that the smectic phases of related compounds can be classified into different types, with molecular axes orientation varying with the phase .

Scientific Research Applications

1. Thermal Properties and Phase Transitions

p-Heptyloxybenzylidene p-heptylaniline has been extensively studied for its thermal behavior and phase transitions. Investigations using adiabatic scanning calorimetry revealed the material's rich variety of liquid crystalline and plastic crystalline phases and transitions between them. Notably, the isotropic to nematic transition and the nematic to smectic A transition are both first-order, characterized by significant latent heat (Thoen & Seynhaeve, 1985). Additional studies on similar compounds, such as butoxybenzylidene heptylaniline, using magnetically induced birefringence, have provided insights into the susceptibility of the smectic-A-smectic-C phase transition (Rosenblatt & Litster, 1982).

2. Structural and Molecular Analysis

X-ray diffraction studies have been instrumental in understanding the microstructural parameters, molecular ordering, and pair correlation function of p-Heptyloxybenzylidene p-heptylaniline and its derivatives in various phases. Such studies provide crucial information about the molecular organization in liquid crystalline phases (Usha et al., 2015). Further, the molecular and crystal structures of homologous mesogenic compounds have been determined, offering insight into the conformational differences and packing in various phases (Heinemann & Zugenmaier, 2001).

3. Surface-Induced Transitions in Films

Studies on free-standing films of p-Heptyloxybenzylidene p-heptylaniline have revealed complex behaviors, such as the coexistence of distinct phases, indicating layer-dependent surface-induced transitions. These findings are important for understanding the surface properties and dynamics of liquid crystalline films (Chao et al., 1997).

properties

IUPAC Name

1-(4-heptoxyphenyl)-N-(4-heptylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO/c1-3-5-7-9-11-13-24-14-18-26(19-15-24)28-23-25-16-20-27(21-17-25)29-22-12-10-8-6-4-2/h14-21,23H,3-13,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRAHPUNPGQELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Heptyloxybenzylidene p-heptylaniline

CAS RN

39777-22-5
Record name p-Heptyloxybenzylidene p-heptylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JV Rao, KRK Rao, LV Choudary… - Crystal Research …, 1986 - Wiley Online Library
… BARTOLINO et al. reported that the smectic C to smectic A transition in TBBA, P, P'-azoxy-di-n-undecyl-methyl cinnamate (AMC 1 l), p-heptyloxybenzylidene-p'heptylaniline (70.7) and …
Number of citations: 9 onlinelibrary.wiley.com

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